molecular formula C11H20O3Si B13935003 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid

Cat. No.: B13935003
M. Wt: 228.36 g/mol
InChI Key: FCLGVQGSKXMONW-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-ynoic acid backbone. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silyl ether .

Industrial Production Methods

the general approach involves large-scale synthesis using similar protection strategies with TBDMSCl and appropriate bases, followed by purification processes such as distillation or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid primarily involves the reactivity of the alkyne and the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. The alkyne group can participate in various addition and cycloaddition reactions, forming diverse products .

Comparison with Similar Compounds

Similar Compounds

  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 5-((tert-Butyldimethylsilyl)oxy)pentanal
  • 2-(tert-Butyldimethylsilyloxy)acetic acid

Uniqueness

5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is unique due to its combination of an alkyne group and a TBDMS-protected hydroxyl group. This dual functionality allows for versatile reactivity and selective protection, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H20O3Si

Molecular Weight

228.36 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoic acid

InChI

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h7,9H2,1-5H3,(H,12,13)

InChI Key

FCLGVQGSKXMONW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CC(=O)O

Origin of Product

United States

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